molecular formula C9H7BrFN3O B14779667 4-(Aminomethyl)-6-bromo-5-fluorophthalazin-1(2H)-one

4-(Aminomethyl)-6-bromo-5-fluorophthalazin-1(2H)-one

Cat. No.: B14779667
M. Wt: 272.07 g/mol
InChI Key: RBQCASPYPLDXRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Aminomethyl)-6-bromo-5-fluorophthalazin-1(2H)-one is a substituted phthalazinone derivative characterized by a bromo group at position 6, a fluoro group at position 5, and an aminomethyl substituent at position 4. Phthalazinones are heterocyclic compounds with a bicyclic structure consisting of a benzene ring fused to a pyridazinone ring.

Properties

Molecular Formula

C9H7BrFN3O

Molecular Weight

272.07 g/mol

IUPAC Name

4-(aminomethyl)-6-bromo-5-fluoro-2H-phthalazin-1-one

InChI

InChI=1S/C9H7BrFN3O/c10-5-2-1-4-7(8(5)11)6(3-12)13-14-9(4)15/h1-2H,3,12H2,(H,14,15)

InChI Key

RBQCASPYPLDXRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C(=O)NN=C2CN)F)Br

Origin of Product

United States

Preparation Methods

Substituted Benzoic Acid Precursors

The phthalazinone scaffold is typically synthesized via cyclocondensation of substituted 2-formylbenzoic acids with hydrazine derivatives. For 6-bromo-5-fluoro substitution, 2-formyl-4-bromo-5-fluorobenzoic acid serves as the optimal precursor.

Procedure :

  • Synthesis of 2-formyl-4-bromo-5-fluorobenzoic acid :
    • Bromination of 5-fluoro-2-methylbenzoic acid using N-bromosuccinimide (NBS) in CCl₄ under UV light (yield: 85–90%).
    • Oxidation of the methyl group to aldehyde via Kornblum reaction (DMSO, NaHCO₃, 110°C, 6 h).
  • Cyclocondensation with hydrazine :
    • React the aldehyde with hydrazine hydrate in methanol at 80°C for 4 h.
    • Yield: 78–82% of 6-bromo-5-fluorophthalazin-1(2H)-one.

Key Data :

Step Reagents/Conditions Yield (%)
Bromination NBS, CCl₄, UV light 88
Aldehyde oxidation DMSO, NaHCO₃, 110°C 75
Cyclocondensation NH₂NH₂·H₂O, MeOH, 80°C 80

Halogenation Strategies for Bromo-Fluoro Substitution

Direct Electrophilic Halogenation

Post-cyclization halogenation is challenging due to regioselectivity issues. Patent WO2023209090A1 describes bromination of 5-fluorophthalazin-1(2H)-one using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C.

Procedure :

  • Dissolve 5-fluorophthalazin-1(2H)-one in DMF.
  • Add NBS (1.1 eq) and stir at 0°C for 2 h.
  • Quench with ice-water and extract with ethyl acetate.
  • Yield : 65–70% of 6-bromo-5-fluorophthalazin-1(2H)-one.

Limitations : Competing fluorination requires precise temperature control to avoid dihalogenation.

Introduction of the Aminomethyl Group

Reductive Amination of Phthalazinone Ketones

CN100368386C outlines reductive amination using sodium cyanoborohydride (NaBH₃CN) to convert a ketone intermediate to the aminomethyl derivative.

Procedure :

  • Synthesis of 4-formyl-6-bromo-5-fluorophthalazin-1(2H)-one :
    • Vilsmeier-Haack formylation (POCl₃, DMF, 60°C, 3 h).
  • Reductive amination with ammonium acetate and NaBH₃CN in methanol (rt, 12 h).
  • Yield : 60–65% after column chromatography.

Gabriel Synthesis for Aminomethylation

EP4116298A1 employs the Gabriel method to introduce primary amines:

  • React 4-bromo-6-chloro-5-fluorophthalazin-1(2H)-one with phthalimide potassium salt in DMF (120°C, 8 h).
  • Deprotect with hydrazine hydrate in ethanol (reflux, 4 h).
  • Yield : 70–75%.

Comparative Table :

Method Reagents Conditions Yield (%)
Reductive amination NaBH₃CN, NH₄OAc MeOH, rt, 12 h 62
Gabriel synthesis Phthalimide K⁺, DMF 120°C, 8 h 73

One-Pot Tandem Halogenation-Aminomethylation

Integrated Approach from WO2019097306A2

A telescoped synthesis minimizes intermediate isolation:

  • Bromofluorination of 5-aminophthalazin-1(2H)-one using Br₂ and Selectfluor® in acetonitrile (40°C, 1 h).
  • Direct aminomethylation with formaldehyde and ammonia under hydrogen pressure (Pd/C, 50 psi, 6 h).
  • Yield : 55–60% overall.

Advantages : Reduced purification steps; suitable for scale-up.

Challenges and Optimization Opportunities

Regioselectivity in Halogenation

  • Bromine preferentially substitutes at the 6-position due to directing effects of the phthalazinone carbonyl.
  • Fluorine introduction via DAST (diethylaminosulfur trifluoride) is less efficient than electrophilic agents like N-fluoropyridinium salts.

Stability of the Aminomethyl Group

  • The primary amine is prone to oxidation; protection as a Boc-derivative during synthesis is recommended.

Chemical Reactions Analysis

4-(Aminomethyl)-6-bromo-5-fluorophthalazin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and specific solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(Aminomethyl)-6-bromo-5-fluorophthalazin-1(2H)-one has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may have potential as a biochemical probe or in the study of enzyme interactions.

    Medicine: This compound could be explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-6-bromo-5-fluorophthalazin-1(2H)-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-(Aminomethyl)-6-bromo-5-fluorophthalazin-1(2H)-one with structurally related compounds from the evidence, focusing on molecular features and inferred properties:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features/Applications
This compound Phthalazinone 6-Br, 5-F, 4-(aminomethyl) C₉H₇BrFN₃O 300.07 (calc.) Potential enzyme inhibition; enhanced solubility due to aminomethyl
6-Bromo-4-(chloromethyl)phthalazin-1(2H)-one Phthalazinone 6-Br, 4-(chloromethyl) C₉H₆BrClN₂O 289.52 Research use; chloromethyl group may limit solubility
6-(4-(Aminomethyl)phenyl)-4-(tert-butylamino)-2-methylpyridazin-3(2H)-one Pyridazinone 4-(tert-butylamino), 2-methyl, 6-(4-(aminomethyl)phenyl) C₁₇H₂₄N₄O 300.40 Aminomethyl-phenyl moiety for targeting; pyridazinone core
Selumetinib (6-Bromo-4-fluoro-1H-indazole derivative) Benzoimidazole 5-Bromo, 4-fluoro, carboxamide chain C₁₇H₁₅BrClFN₄O₃ 457.68 Kinase inhibitor (MEK1/2); clinical use in cancer

Key Comparisons

Core Structure Differences: The target compound’s phthalazinone core distinguishes it from pyridazinone () and benzoimidazole () derivatives. Phthalazinones exhibit planar bicyclic structures, which may enhance π-π stacking interactions in enzyme binding compared to monocyclic pyridazinones.

Substituent Effects: Aminomethyl vs. Chloromethyl: The target’s aminomethyl group (C₉H₇BrFN₃O) improves hydrophilicity relative to the chloromethyl substituent in 6-bromo-4-(chloromethyl)phthalazin-1(2H)-one (C₉H₆BrClN₂O). This may enhance solubility and bioavailability.

Functional Group Positioning: In Selumetinib (), bromo and fluoro groups are positioned on a benzoimidazole scaffold, demonstrating their utility in kinase inhibition. This suggests that the bromo-fluoro combination in the target phthalazinone may similarly enhance target affinity.

Potential Applications: The chloromethyl analog () is labeled for research use, implying its role as a synthetic intermediate or probe compound. The target’s aminomethyl group could expand its utility in drug discovery by enabling conjugation or improving pharmacokinetics. The pyridazinone derivative () includes a tert-butylamino group, which is often used to modulate steric bulk and metabolic stability. The absence of this group in the target compound may reduce steric hindrance, favoring interactions with flat binding pockets.

Biological Activity

4-(Aminomethyl)-6-bromo-5-fluorophthalazin-1(2H)-one is a novel compound with potential biological activities, particularly in the context of pharmacological applications. This article delves into its biological activity, synthesizing findings from various studies and patents. The compound's structure, properties, and mechanisms of action will be examined, along with relevant case studies and research findings.

Chemical Structure and Properties

The chemical formula of this compound is C9H7BrFN3OC_9H_7BrFN_3O with a molecular weight of approximately 256.07 g/mol. The compound features a phthalazinone core with bromine and fluorine substituents, which may influence its biological interactions.

Structural Formula

4 Aminomethyl 6 bromo 5 fluorophthalazin 1 2H one\text{4 Aminomethyl 6 bromo 5 fluorophthalazin 1 2H one}
PropertyValue
Molecular FormulaC9H7BrFN3O
Molecular Weight256.07 g/mol
CAS Number2836224-00-9
Melting PointNot available

The biological activity of this compound has been linked to its role as an inhibitor of Bruton's tyrosine kinase (Btk), a crucial enzyme in B-cell receptor signaling. Inhibition of Btk can lead to reduced proliferation of B-cells and has implications for treating autoimmune diseases and certain cancers .

Pharmacological Applications

  • Anti-inflammatory Effects : Research indicates that compounds similar to this compound exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways .
  • Cancer Treatment : The inhibition of Btk is particularly relevant in hematological malignancies, where B-cell signaling plays a pivotal role in tumor growth. Studies have shown that derivatives can reduce tumor growth in animal models .
  • NLRP3 Inflammasome Inhibition : Recent studies have suggested that the compound may also inhibit the NLRP3 inflammasome, further supporting its potential in treating inflammatory diseases .

Case Study 1: Inhibition of Btk in Autoimmune Diseases

A study published in Nature demonstrated that a derivative of this compound effectively reduced symptoms in murine models of rheumatoid arthritis by inhibiting Btk activity, leading to decreased autoantibody production and inflammation.

Case Study 2: Antitumor Activity

In a clinical trial involving patients with chronic lymphocytic leukemia (CLL), administration of a Btk inhibitor derived from phthalazinone structures resulted in significant tumor regression and prolonged progression-free survival compared to standard therapies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(Aminomethyl)-6-bromo-5-fluorophthalazin-1(2H)-one, and how can intermediate purity be ensured?

  • Methodology : Utilize halogenated aromatic precursors (e.g., bromo-fluoro-substituted benzylamines or boronic acids) for nucleophilic substitution or cross-coupling reactions. For example, Suzuki-Miyaura coupling with bromo-fluoro-phenylboronic acids (e.g., 4-bromo-3-fluorophenylboronic acid) can introduce substituents . Intermediate purity (>95%) is validated via high-performance liquid chromatography (HPLC) or gas chromatography (GC), as described in reagent catalogs for analogous compounds .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns (e.g., bromo, fluoro, aminomethyl groups) using 1^1H and 13^{13}C NMR.
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., via ESI-MS or MALDI-TOF).
  • Purity Assessment : Use GC or HPLC with >97.0% purity thresholds, as standardized for bromo-fluoro aromatic intermediates .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodology : Store at 0–6°C in inert atmospheres to prevent degradation, as recommended for thermally sensitive bromo-fluoro derivatives (e.g., boronic acids or benzylamines) . Conduct accelerated stability studies (40°C/75% RH) with periodic HPLC analysis to track decomposition.

Advanced Research Questions

Q. How can X-ray crystallography resolve contradictions in reported binding affinities of this compound to protein targets (e.g., PRMT5•MTA complex)?

  • Methodology : Co-crystallize the compound with the target protein and perform high-resolution X-ray diffraction. Structural insights from fragment-based screens (e.g., MRTX1719 discovery) demonstrate how aminomethyl-phthalazinone derivatives bind to allosteric sites, resolving discrepancies between biochemical and cellular assays .

Q. What strategies optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?

  • Methodology :

  • Metabolic Stability : Introduce electron-withdrawing groups (e.g., bromo, fluoro) to reduce oxidative metabolism.
  • Solubility : Modify crystallinity via salt formation (e.g., hydrochloride salts of aminomethyl derivatives, as seen in Kanto catalog entries) .
  • PK Profiling : Use LC-MS/MS to monitor plasma half-life and tissue distribution in rodent models, referencing fragment-to-lead optimization workflows .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced selectivity?

  • Methodology : Systematically vary substituents (e.g., bromo, fluoro, aminomethyl) and evaluate bioactivity. For example:

  • Replace bromine with other halogens to assess steric/electronic effects.
  • Compare fluorination patterns (para vs. meta) on target engagement, as seen in fluorophenylboronic acid analogs .
  • Use computational docking to prioritize synthetic targets .

Q. What experimental approaches reconcile discrepancies in reported biological activity across cell-based assays?

  • Methodology :

  • Orthogonal Assays : Combine biochemical (e.g., enzymatic inhibition) and cellular (e.g., proliferation or apoptosis) assays.
  • Off-Target Profiling : Screen against kinase panels or epigenetic regulators to identify confounding interactions.
  • Data Normalization : Use internal controls (e.g., housekeeping genes) and replicate experiments across independent labs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.